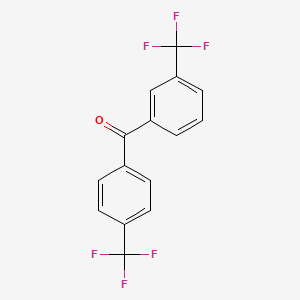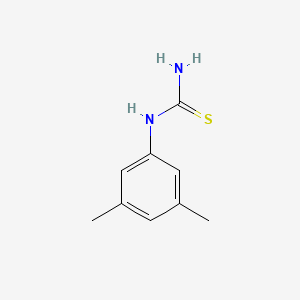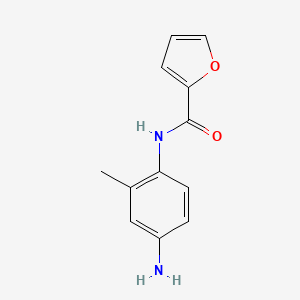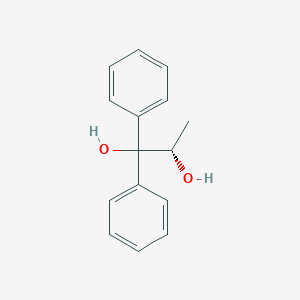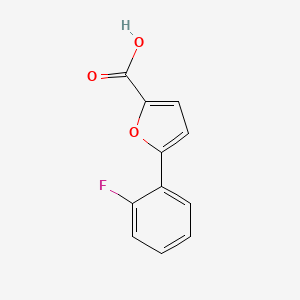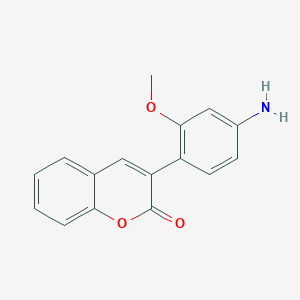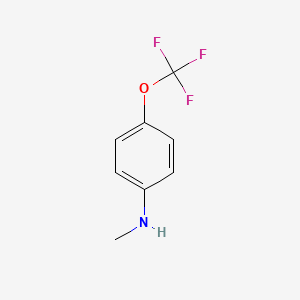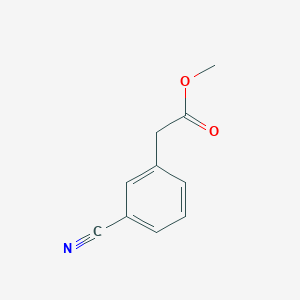
Methyl (3-cyanophenyl)acetate
概要
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions and catalytic processes. For instance, a compound with a complex bicyclic structure was synthesized from norbornene using a palladium-catalyzed asymmetric hydrosilation, followed by a series of reactions including oxidation and Baeyer-Villiger reaction . Another synthesis involved the reaction of methyl (2-hydroxyphenyl)acetate with a chloromethylated oxadiazole derivative . Additionally, the synthesis of a compound with a cyano and methoxyphenyl group was achieved by acetylation of a hydroxy group after forming the intermediate through a reaction with acetonitrile and cyclohexanone . These methods could potentially be adapted for the synthesis of methyl (3-cyanophenyl)acetate.
Molecular Structure Analysis
The molecular structures of synthesized compounds were characterized using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a compound was determined, revealing weak intramolecular hydrogen bonds and intermolecular interactions . Another compound's structure was elucidated by X-ray crystallography, showing a chair conformation of the cyclohexane ring and intermolecular hydrogen bonds . These techniques are essential for confirming the structure of methyl (3-cyanophenyl)acetate once synthesized.
Chemical Reactions Analysis
The papers describe the use of organocatalysts for reactions such as cyanosilylation of carbonyl compounds, which could be relevant for introducing cyano groups into organic molecules . The chemical reactivity and interactions of the synthesized compounds, such as intramolecular hydrogen bonding and tautomeric states, were also studied . These insights into chemical reactivity could inform the reactions involving methyl (3-cyanophenyl)acetate.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds were analyzed using experimental techniques like FT-IR, UV-VIS, and NMR, as well as theoretical methods like density functional theory (DFT) . These studies provide information on the local and global chemical activities, molecular properties, and non-linear optical behaviors of the compounds . Such analyses would be crucial for understanding the properties of methyl (3-cyanophenyl)acetate.
科学的研究の応用
Substrate Control in Enzymatic Catalysis
Research indicates that specific substrates like per-O-methylated cyclodextrins, when modified with acetate or propanoate groups, can significantly influence glycosidase activity, showcasing the potential of modified organic molecules like Methyl (3-cyanophenyl)acetate in directing enzyme catalysis and improving reaction rates (Fenger & Bols, 2010).
Anticancer Compound Synthesis
A study on the synthesis of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives from selective amidation of methyl-2-(2-cyanophenyl)acetates demonstrated potential anticancer activity against various cancer cell lines. This highlights the role of Methyl (3-cyanophenyl)acetate derivatives in developing new anticancer agents (Konidena et al., 2018).
Organic Chemistry Education
An educational approach involving Methyl (3-cyanophenyl)acetate derivatives in organic chemistry experiments has been shown to enhance students' interest and skills in scientific research, indicating the compound's usefulness in educational settings (Min, 2015).
Enhancement of Lithium-Ion Battery Performance
Methyl acetate, as a co-solvent in lithium-ion batteries, has been investigated for its impact on improving the rate capability and overall performance of NMC532/graphite cells. This application demonstrates the potential utility of methyl acetate derivatives in advancing energy storage technologies (Li et al., 2018).
特性
IUPAC Name |
methyl 2-(3-cyanophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)6-8-3-2-4-9(5-8)7-11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEWFZYSRHJDRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363838 | |
| Record name | Methyl (3-cyanophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52798-00-2 | |
| Record name | Methyl (3-cyanophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




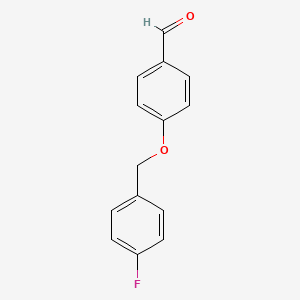
![Methyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B1300815.png)

